molecular formula C20H20FN3O5S B2501344 5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921831-53-0

5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Numéro de catalogue: B2501344
Numéro CAS: 921831-53-0
Poids moléculaire: 433.45
Clé InChI: VPHAABIFKLNGIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This sulfonamide derivative features a benzenesulfonamide core substituted with a 5-fluoro-2-methoxy group. The sulfonamide nitrogen is linked via an ethyl chain to a pyridazinone ring, which is further substituted with a 4-methoxyphenyl group at the 3-position.

Propriétés

IUPAC Name

5-fluoro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHAABIFKLNGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-Fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22FN3O4S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_3\text{O}_4\text{S}

This structure includes:

  • A 5-fluoro group which enhances its pharmacological properties.
  • A methoxy group that may influence its solubility and bioavailability.
  • A benzenesulfonamide moiety, which is often associated with antibacterial activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. In a study involving various cell lines, compounds similar to this compound demonstrated potent inhibition of cell proliferation, particularly against leukemia cells such as L1210, with IC50 values in the nanomolar range .

The antitumor efficacy is believed to stem from the compound's ability to interfere with nucleic acid synthesis. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis, leading to apoptosis in cancer cells. Studies utilizing 31P^{31}P NMR have confirmed the conversion of prodrugs into active nucleotide forms within cells .

Antibacterial and Antifungal Properties

The compound has also shown promise as an antibacterial agent. Its sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism can lead to effective treatment against a variety of bacterial infections .

In agricultural contexts, related compounds have been identified as effective fungicides against various fungal pathogens, including ascomycetes and oomycetes . This suggests a broader application in both medical and agricultural fields.

Case Studies and Research Findings

  • Study on Antitumor Activity : A series of experiments conducted on L1210 mouse leukemia cells revealed that the compound inhibited cell growth significantly at low concentrations (IC50 < 10 nM). The addition of thymidine reversed this effect, indicating a specific mechanism targeting nucleotide metabolism .
  • Antibacterial Efficacy : In vitro studies demonstrated that 5-fluoro derivatives displayed activity against Gram-positive and Gram-negative bacteria. The effectiveness was quantified using minimum inhibitory concentration (MIC) assays, showing promising results for potential therapeutic applications .
  • Fungicidal Properties : Field trials using related compounds indicated substantial fungicidal activity in crops affected by fungal diseases, showcasing the compound's potential utility in agricultural settings .

Data Tables

Activity TypeCell Line/OrganismIC50 (nM)Mechanism of Action
AntitumorL1210 Mouse Leukemia Cells<10Inhibition of DNA synthesis
AntibacterialVarious Bacterial StrainsVariesInhibition of dihydropteroate synthase
AntifungalFungal PathogensVariesDisruption of fungal cell wall synthesis

Comparaison Avec Des Composés Similaires

Structural Analogues

The following compounds share structural homology with the target molecule, differing primarily in substituents and linker groups:

Compound Name Key Structural Differences Potential Implications
5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide Pyridazinone is substituted with a methyl group; sulfonamide links directly to phenyl ring. Reduced steric bulk but lower flexibility due to rigid phenyl linker; may affect target binding .
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide 4-Chlorophenyl substituent instead of 4-methoxyphenyl. Electron-withdrawing Cl may decrease solubility and alter electronic interactions .
4-(4-amino-1-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone and pyrazolopyrimidine core instead of pyridazinone; additional fluorophenyl group. Broader kinase inhibition profile due to heterocyclic diversity; higher molecular weight may impact bioavailability .

Physicochemical Properties

  • Target Compound: The 4-methoxyphenyl group provides electron-donating effects, likely enhancing solubility compared to the chloro-substituted analogue.
  • Methyl-Substituted Analogue () : Direct phenyl linkage may restrict rotational freedom, possibly reducing entropic penalties upon binding but limiting adaptability to diverse targets .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-fluoro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Methodological Answer: The compound is synthesized via multi-step reactions involving:

  • Sulfonamide Coupling : Reacting a substituted benzenesulfonyl chloride with a pyridazinone-ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyridazinone Formation : Cyclization of hydrazine derivatives with diketones or ester precursors, followed by functionalization at the 3-position with a 4-methoxyphenyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.2–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated: 458.12; observed: 458.11 ± 0.02) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the pyridazinone core?

Methodological Answer:

  • Solvent Polarity : Use DMF or DMSO to stabilize intermediates during cyclization .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side-product formation .

Q. Example Optimization Workflow :

Vary solvent (DMF vs. THF) and monitor reaction progress via TLC.

Adjust equivalents of K₂CO₃ (1.5–3.0 eq.) to balance reactivity vs. side reactions.

Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .

Q. What computational strategies are used to predict the compound’s enzyme-binding affinity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1) or carbonic anhydrase IX (PDB: 5FL4) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with IC₅₀ values against inflammatory targets .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituted aryl groups and test in enzyme inhibition assays:
    • COX-2 Inhibition : Replace 4-methoxyphenyl with 4-ethoxyphenyl; IC₅₀ increases from 0.8 µM to 2.3 µM, suggesting steric hindrance .
    • 5-LOX Binding : Fluorine at position 5 enhances selectivity (IC₅₀: 1.2 µM vs. 4.5 µM for non-fluorinated analogs) .

Q. What in vitro assays are recommended to evaluate metabolic stability?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS/MS (t₁/₂ > 60 mins suggests stability) .
  • CYP450 Inhibition Screening : Test against CYP3A4/CYP2D6 isoforms (IC₅₀ > 10 µM indicates low risk of drug-drug interactions) .

Q. How can researchers address solubility challenges during formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (e.g., from 0.5 mg/mL to 8 mg/mL) .
  • pH Adjustment : Protonate sulfonamide group (pKa ~8.5) in buffered solutions (pH 7.4) to improve dissolution .

Q. What in vivo models are suitable for testing anti-inflammatory efficacy?

Methodological Answer:

  • Carrageenan-Induced Paw Edema (Rat Model) : Administer 10–50 mg/kg orally; measure edema reduction at 4–6 hrs post-injection (40–60% inhibition vs. control) .
  • Collagen-Induced Arthritis (Mouse Model) : Assess joint inflammation via histopathology and cytokine profiling (IL-6, TNF-α) .

Q. How can cross-reactivity with off-target enzymes be minimized?

Methodological Answer:

  • Selective Fluorination : Introduce fluorine at position 5 to reduce affinity for carbonic anhydrase II (Ki increases from 15 nM to 220 nM) .
  • Hydrogen-Bond Engineering : Replace methoxy with bulkier tert-butyl groups to disrupt off-target binding pockets .

Q. What strategies validate the compound’s mechanism of action in multi-target studies?

Methodological Answer:

  • Gene Knockdown (siRNA) : Silence COX-2 or 5-LOX in cell lines and measure rescue of activity (e.g., IC₅₀ shifts from 0.8 µM to >10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm dual-target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.